

Spectroscopic Profile of 3-Hydroxy-4-nitrobenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Hydroxy-4-nitrobenzaldehyde

Cat. No.: B145838

[Get Quote](#)

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **3-Hydroxy-4-nitrobenzaldehyde**, a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a detailed summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Core Spectroscopic Data

The structural elucidation of **3-Hydroxy-4-nitrobenzaldehyde** is critically supported by a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

^1H NMR Spectral Data

The ^1H NMR spectrum reveals the chemical environment of the hydrogen atoms in the molecule.

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Solvent
-OH	10.58	s	-	CDCl ₃
-CHO	10.06	d	0.6	CDCl ₃
H-5	8.28	d	8.7	CDCl ₃
H-2	7.66	d	1.7	CDCl ₃
H-6	7.51	dd	8.7, 1.7	CDCl ₃
-	-	-	-	DMSO-d ₆ available

Data sourced from ChemicalBook and SpectraBase.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule.

Carbon Assignment	Chemical Shift (δ , ppm)	Solvent
C=O	189.9 (Predicted)	-
C-4 (C-NO ₂)	153.7 (Predicted for similar structures)	-
C-3 (C-OH)	148.0 (Predicted for similar structures)	-
Aromatic Carbons	115.6 - 123.4 (Predicted for similar structures)	CDCl ₃

Note: Experimentally obtained ¹³C NMR data for **3-Hydroxy-4-nitrobenzaldehyde** is available but specific peak assignments were not found in the provided search results. Predicted values and data from similar structures are referenced.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Functional Group	Vibrational Frequency (cm ⁻¹)	Technique
O-H stretch	3403 (for a similar structure)	KBr Pellet
C-H stretch (aromatic)	3031 (for a similar structure)	KBr Pellet
C=O stretch (aldehyde)	~1700	KBr Pellet
C=C stretch (aromatic)	1639 (for a similar structure)	KBr Pellet
N-O stretch (nitro)	1549, 1350 (Typical range)	KBr Pellet

Note: Specific IR peak values for **3-Hydroxy-4-nitrobenzaldehyde** were not explicitly detailed in the search results. The provided data is based on typical ranges and data for structurally related compounds.[\[5\]](#)[\[6\]](#)[\[9\]](#)[\[10\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Technique	m/z (Mass-to-Charge Ratio)	Assignment
Electron Ionization (EI)	167	[M] ⁺ (Molecular Ion)
Predicted	168.02913	[M+H] ⁺
Predicted	190.01107	[M+Na] ⁺
Predicted	166.01457	[M-H] ⁻

Data sourced from PubChem and NIST Mass Spectrometry Data Center.[\[9\]](#)[\[11\]](#)[\[12\]](#)

Experimental Protocols

The following are generalized experimental methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A few milligrams of **3-Hydroxy-4-nitrobenzaldehyde** are dissolved in a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube.
- **Instrumentation:** The NMR spectra are recorded on a spectrometer, such as a 400 MHz instrument.[\[13\]](#)
- **Data Acquisition:** For ^1H NMR, the spectrum is typically acquired over a range of 0-12 ppm. For ^{13}C NMR, the range is typically 0-200 ppm.
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency domain spectrum. Phase and baseline corrections are applied. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

- **Sample Preparation (KBr Pellet Method):** A small amount of the solid sample is ground with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- **Instrumentation:** The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** A background spectrum of the KBr pellet holder is recorded and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the mid-IR range of 4000 to 400 cm^{-1} .

Mass Spectrometry (MS)

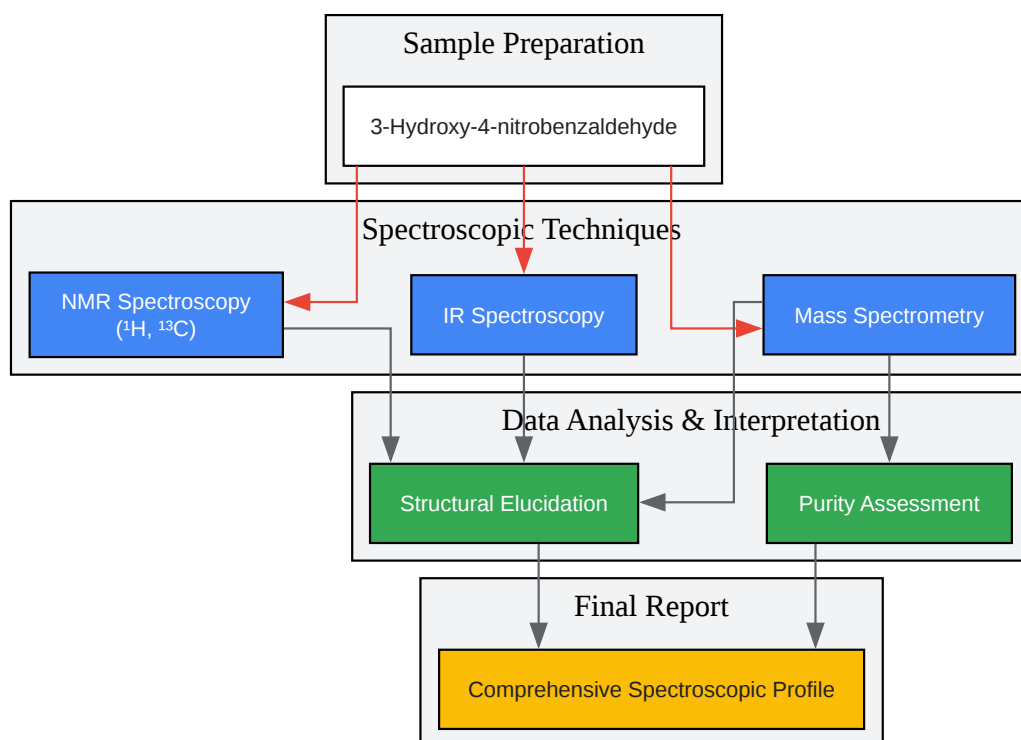
- **Sample Introduction and Ionization:** The sample can be introduced into the mass spectrometer via Gas Chromatography (GC-MS) for separation from impurities. In the ion source, electron ionization (EI) is commonly used, where the sample molecules are

bombarded with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion and characteristic fragment ions.[14]

- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Analytical Workflow

The logical flow of spectroscopic analysis for the characterization of a chemical compound like **3-Hydroxy-4-nitrobenzaldehyde** is depicted in the following diagram.



[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic characterization of **3-Hydroxy-4-nitrobenzaldehyde**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Hydroxy-4-nitrobenzaldehyde(704-13-2) 1H NMR [m.chemicalbook.com]
- 2. 3-Hydroxy-4-nitrobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 3. 3-Hydroxy-4-nitrobenzaldehyde | 704-13-2 [chemicalbook.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. rsc.org [rsc.org]
- 6. Page loading... [wap.guidechem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. 3-Hydroxy-4-nitrobenzaldehyde | C₇H₅NO₄ | CID 69712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-Hydroxy-3-nitrobenzaldehyde | C₇H₅NO₄ | CID 18169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. PubChemLite - 3-hydroxy-4-nitrobenzaldehyde (C₇H₅NO₄) [pubchemlite.lcsb.uni.lu]
- 12. 3-Hydroxy-4-nitrobenzaldehyde(704-13-2) MS spectrum [chemicalbook.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic Profile of 3-Hydroxy-4-nitrobenzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b145838#spectroscopic-data-of-3-hydroxy-4-nitrobenzaldehyde-nmr-ir-mass]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com